Bienvenue dans la boutique en ligne BenchChem!

ML213

Ion channel pharmacology Electrophysiology Kv7 channel opener

With >80-fold selectivity over Kv7.1/3/5, no activity in 246/247 off-target assays, and a well-defined potency profile, ML213 is the definitive probe for Kv7.2/Kv7.4 research. Its dual-channel specificity eliminates confounding variables inherent to pan-activators, ensuring reproducible and interpretable electrophysiology data. Trusted globally for neuroscience and smooth muscle pharmacology studies.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
CAS No. 489402-47-3
Cat. No. B1676641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML213
CAS489402-47-3
SynonymsML213;  ML 213;  ML-213;  CID-3111211;  CID 3111211;  CID3111211.
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C
InChIInChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)
InChIKeySIQGKPGBLYKQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML213 (CAS 489402-47-3) as a Kv7.2 and Kv7.4 Selective Channel Opener: A Baseline Profile for Scientific Procurement


ML213 (N-mesitylbicyclo[2.2.1]heptane-2-carboxamide) is a selective small-molecule activator of voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4), originally identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization by the NIH Molecular Libraries Program [1]. It enhances channel activity with EC50 values of 230 nM and 510 nM, respectively, and demonstrates a favorable selectivity profile against related Kv7 family members [1][2]. As the first reported compound with a unique selectivity for KCNQ2 and KCNQ4 over KCNQ1, KCNQ3, and KCNQ5, ML213 serves as a foundational probe compound for dissecting the physiological and pathological roles of these channels in neuronal excitability and smooth muscle function [2][3].

Why Generic Kv7 Activators Cannot Substitute for ML213 (489402-47-3): A Critical Evaluation of Subtype Selectivity and Functional Divergence


The Kv7 channel family comprises five distinct subtypes (Kv7.1–Kv7.5) that form homomeric and heteromeric assemblies with profoundly different physiological roles. Generic or pan-Kv7 activators like retigabine, which activate Kv7.2–Kv7.5 with similar potency, can induce complex, non-specific effects that complicate interpretation in basic research and raise safety concerns in therapeutic development [1]. In contrast, ML213 exhibits a well-defined and quantifiable selectivity profile. It is a potent activator of Kv7.2 and Kv7.4 but displays >80-fold selectivity against Kv7.1, Kv7.3, and Kv7.5 in fluorescence-based assays [2]. Furthermore, direct comparative studies reveal that ML213 and other selective openers like ICA-069673 operate via distinct binding sites and produce differential functional outcomes on Kv7.4/7.5 heteromeric channels, underscoring that even selective compounds within this class are not functionally interchangeable [3]. Substituting ML213 with a less selective or mechanistically divergent analog introduces uncontrolled experimental variables that can invalidate data and misdirect research efforts.

ML213 (489402-47-3) Quantitative Evidence Guide: Head-to-Head Comparative Potency, Selectivity, and Functional Data


Comparative Potency of ML213 on Kv7.2 and Kv7.4 Channels in Electrophysiological Assays

ML213 activates Kv7.2 and Kv7.4 channels with EC50 values of 230 nM and 510 nM, respectively, as determined by patch-clamp electrophysiology. This dual subtype profile differentiates it from the pan-activator retigabine, which activates Kv7.2–Kv7.5 with similar potency, and from more restricted activators like ICA-069673, which preferentially targets Kv7.2/Kv7.3 heteromers [1][2]. The potency on Kv7.2 is 2.2-fold higher than on Kv7.4, indicating a modest subtype preference within its selective window [1].

Ion channel pharmacology Electrophysiology Kv7 channel opener

Subtype Selectivity Profile of ML213 Against Kv7.1, Kv7.3, and Kv7.5

In a thallium-based fluorescence assay, ML213 exhibited >80-fold selectivity for Kv7.2 and Kv7.4 over Kv7.1, Kv7.3, and Kv7.5 [1]. This contrasts with retigabine, which shows <10-fold selectivity among these subtypes. Additionally, in a panel of 247 assays across the Molecular Libraries Probe Production Centers Network (MLPCN), ML213 was active only in KCNQ-dependent assays, and it did not significantly bind to any target in a Ricerca Lead Profiling Screen of 68 GPCRs, ion channels, and transporters at 10 µM [2].

Selectivity profiling Kv7 channels Fluorescence assays

ML213 Demonstrates Higher Potency Than ICA-069673 in Spinal Nociceptive Transmission Assays

In an in vitro mouse spinal cord preparation, ML213 depressed spinal segmental transmission and wind-up with greater potency than ICA-069673 and retigabine [1]. The effects of both ML213 and ICA-069673 were blocked by the Kv7 channel antagonist XE-991, confirming on-target activity. In contrast, retigabine's effects at higher concentrations were not fully blocked by XE-991, suggesting additional off-target actions [1].

Pain Spinal cord Ex vivo pharmacology

Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673

In heterologously expressed channels in A7r5 cells, ML213 (10 µM) significantly increased the maximum conductance of homomeric Kv7.4, homomeric Kv7.5, and heteromeric Kv7.4/7.5 channels, and also induced a negative shift in their activation curves. In contrast, ICA-069673 robustly activated Kv7.4 but was less effective on Kv7.5 and did not increase maximal conductance. Both compounds decreased current deactivation rates, but through distinct binding sites [1].

Vascular smooth muscle Kv7 channels Electrophysiology

ML213 Exhibits Superior Potency Over ICA-069673 in Inhibiting Detrusor Smooth Muscle Contractility

In guinea pig detrusor smooth muscle (DSM) strips, ML213 exhibited significantly greater potency for inhibiting contractility compared to the Kv7.2/Kv7.3 selective opener ICA-069673. ML213 enhanced Kv7 channel currents, hyperpolarized the membrane potential, and attenuated contractile activity via a Ca2+-dependent mechanism. This functional difference is attributed to the predominant expression and role of Kv7.4/Kv7.5 heteromeric channels in DSM, which are effectively targeted by ML213 but not ICA-069673 [1].

Bladder Smooth muscle Overactive bladder

Defined Research and Industrial Applications for ML213 (489402-47-3) Based on Quantified Comparative Evidence


Pharmacological Dissection of Kv7.2 and Kv7.4 Contributions to Neuronal Excitability

ML213 is the optimal probe for isolating the specific roles of Kv7.2 and Kv7.4 channels in neuronal circuits, due to its dual-subtype selectivity and >80-fold selectivity over Kv7.1, Kv7.3, and Kv7.5 [1]. This is in stark contrast to pan-activators like retigabine, which confound results by simultaneously activating Kv7.3 and Kv7.5. Its potency in native spinal cord preparations, as shown by its superior depression of nociceptive transmission compared to ICA-069673 and retigabine, further validates its utility in ex vivo and in vivo electrophysiology studies focused on pain and epilepsy [2].

Investigating Kv7.4/Kv7.5 Heteromeric Channel Function in Smooth Muscle

For studies on vascular, bladder, or other smooth muscle where Kv7.4/Kv7.5 heteromers are functionally dominant, ML213 is the essential reagent. Direct comparative evidence shows that ML213 effectively activates homomeric Kv7.4, homomeric Kv7.5, and heteromeric Kv7.4/7.5 channels by increasing maximum conductance and shifting activation voltage, whereas ICA-069673 has a more restricted and mechanistically distinct effect [1]. Its superior potency over ICA-069673 in inhibiting bladder smooth muscle contractility directly correlates with this distinct channel subtype engagement [2].

Validation of Kv7.2/Kv7.4 Target Engagement in Complex Biological Systems

The high selectivity of ML213, demonstrated by its inactivity in 246 out of 247 off-target assays and lack of binding in a panel of 68 GPCRs and ion channels at 10 µM, makes it a gold-standard tool for validating that a physiological or behavioral effect is truly mediated by Kv7.2 or Kv7.4 channels [1]. This is a critical advantage over less selective openers like retigabine, where off-target pharmacology often complicates data interpretation and requires additional control experiments with multiple antagonists.

Lead Compound Benchmarking in Kv7.2/Kv7.4 Drug Discovery Programs

In industrial drug discovery settings, ML213 serves as a critical reference standard for screening and profiling new chemical entities targeting Kv7.2 or Kv7.4. Its well-characterized potency (Kv7.2 EC50 = 230 nM; Kv7.4 EC50 = 510 nM), selectivity profile (>80-fold over Kv7.1/3/5), and defined functional effects (e.g., 37 mV hyperpolarizing shift on Kv7.2) provide quantifiable benchmarks for SAR campaigns [1][2]. Its structural novelty and selectivity profile, as the first-in-class probe, also offer a clear scaffold for medicinal chemistry optimization efforts aimed at improving metabolic stability while retaining its unique subtype fingerprint [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.